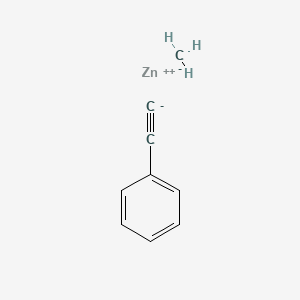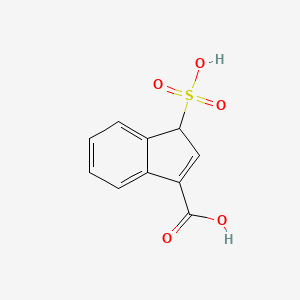
(3S)-N,3-Dimethyl-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-N,3-Dimethyl-L-aspartic acid: is a chiral amino acid derivative It is a modified form of L-aspartic acid, where the amino group and the carboxyl group are substituted with methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-N,3-Dimethyl-L-aspartic acid typically involves the methylation of L-aspartic acid. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions: (3S)-N,3-Dimethyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: In chemistry, (3S)-N,3-Dimethyl-L-aspartic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceuticals and as a probe for studying metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
作用机制
The mechanism of action of (3S)-N,3-Dimethyl-L-aspartic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include transamination, decarboxylation, and methylation reactions. These interactions can influence cellular processes and metabolic pathways, making the compound a valuable tool in biochemical research.
相似化合物的比较
L-Aspartic Acid: The parent compound, which lacks the methyl substitutions.
N-Methyl-L-aspartic Acid: A derivative with a single methyl group on the amino group.
3-Methyl-L-aspartic Acid: A derivative with a single methyl group on the carboxyl group.
Uniqueness: (3S)-N,3-Dimethyl-L-aspartic acid is unique due to the presence of two methyl groups, which impart distinct chemical and physical properties. This makes it a valuable compound for studying the effects of methylation on amino acids and their derivatives.
属性
CAS 编号 |
156996-42-8 |
|---|---|
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC 名称 |
(2S,3S)-2-methyl-3-(methylamino)butanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)4(7-2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChI 键 |
DHKXANAGPPLESJ-IMJSIDKUSA-N |
手性 SMILES |
C[C@@H]([C@@H](C(=O)O)NC)C(=O)O |
规范 SMILES |
CC(C(C(=O)O)NC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)


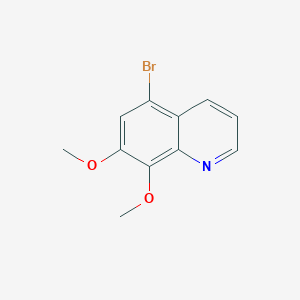
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
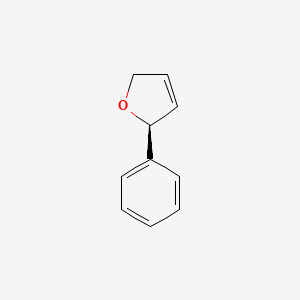
![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)
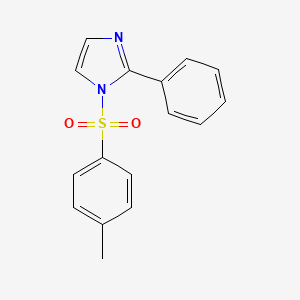
![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)
